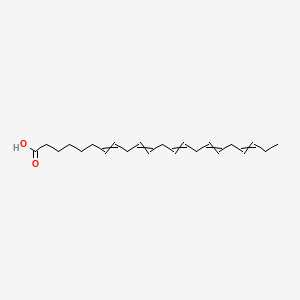

7,10,13,16,19-Docosapentenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Clupanodonic acid can be synthesized through various chemical processes. One common method involves the elongation and desaturation of eicosapentaenoic acid. This process typically requires specific enzymes and reaction conditions to ensure the correct placement of double bonds .

Industrial Production Methods: Industrial production of clupanodonic acid often involves the extraction from fish oils, particularly from species like salmon, mackerel, and herring . The extraction process includes steps like saponification, esterification, and purification to isolate the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions: Clupanodonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Hydrogenation can be performed using catalysts like palladium on carbon to reduce double bonds.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include oxidized fatty acids, reduced fatty acids, and halogenated derivatives .

Scientific Research Applications

Clupanodonic acid has a wide range of applications in scientific research:

Mechanism of Action

Clupanodonic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

- Eicosapentaenoic acid (EPA)

- Docosahexaenoic acid (DHA)

- Alpha-linolenic acid (ALA)

Clupanodonic acid’s unique structure and properties make it a valuable compound in various fields of research and industry.

Biological Activity

7,10,13,16,19-Docosapentaenoic acid (DPA), also known as clupanodonic acid, is a long-chain omega-3 polyunsaturated fatty acid (PUFA) with significant biological activities. It serves as an intermediary in the biosynthesis of docosahexaenoic acid (DHA) and plays crucial roles in cellular functions and metabolic pathways. This article reviews the biological activity of DPA, focusing on its metabolic pathways, physiological effects, and implications for health.

Metabolism and Biosynthesis

DPA is primarily derived from eicosapentaenoic acid (EPA) through elongation and desaturation processes. The conversion of EPA to DPA involves the addition of two carbon units, followed by subsequent metabolism to DHA. Research indicates that DPA can be metabolized in mammalian cells to form specialized pro-resolving mediators (SPMs), which include resolvins and protectins that are critical for resolving inflammation and promoting tissue repair .

Metabolic Pathways

The metabolic pathway for DPA includes:

- Elongation : EPA (20:5 n-3) is elongated to DPA (22:5 n-3).

- Desaturation : DPA is then converted to DHA (22:6 n-3) via Δ4-desaturation.

- Formation of SPMs : DPA is metabolized into various SPMs that modulate inflammatory responses .

Biological Functions

DPA exhibits several biological functions that contribute to its health benefits:

- Cell Membrane Integrity : DPA is a vital component of phospholipids in cell membranes. A deficiency in DPA can lead to compromised membrane integrity and cellular dysfunction .

- Cholesterol Transport : It plays a role in cholesterol transport and metabolism, potentially lowering plasma cholesterol levels .

- Inflammation Modulation : DPA-derived metabolites have been shown to inhibit the production of pro-inflammatory eicosanoids derived from arachidonic acid, thus reducing inflammation .

Health Implications

Research has linked DPA intake with various health outcomes:

- Cardiovascular Health : Higher levels of DPA in plasma phospholipids are associated with reduced risk factors for coronary heart disease .

- Diabetes Management : Studies suggest that omega-3 fatty acids, including DPA, may improve insulin sensitivity and reduce the risk of type 2 diabetes .

- Neuroprotection : The neuroprotective properties of DPA metabolites indicate potential benefits in neurodegenerative diseases .

Case Studies and Research Findings

- Dietary Intake Studies : Cohort studies have demonstrated a linear relationship between dietary intake of omega-3 fatty acids (including DPA) and their levels in plasma phospholipids. For instance, increased intake of EPA and DHA correlates with higher concentrations of these fatty acids in blood cells .

- Intervention Trials : Clinical trials have shown that supplementation with omega-3 PUFAs leads to significant changes in inflammatory markers and lipid profiles, highlighting the importance of DPA as part of dietary interventions for chronic diseases .

Data Table: Comparison of Fatty Acids

The following table summarizes key features of various long-chain omega-3 fatty acids.

| Fatty Acid | Structure | Primary Sources | Key Biological Roles |

|---|---|---|---|

| Eicosapentaenoic Acid (EPA) | 20:5 n-3 | Fish oil, algae | Precursor to DPA and DHA; anti-inflammatory |

| Docosapentaenoic Acid (DPA) | 22:5 n-3 | Fish oil, seal oil | Cell membrane component; cholesterol transport; inflammation resolution |

| Docosahexaenoic Acid (DHA) | 22:6 n-3 | Fish oil, algae | Brain health; retinal function; anti-inflammatory |

Properties

Molecular Formula |

C22H34O2 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

docosa-7,10,13,16,19-pentaenoic acid |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24) |

InChI Key |

YUFFSWGQGVEMMI-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.